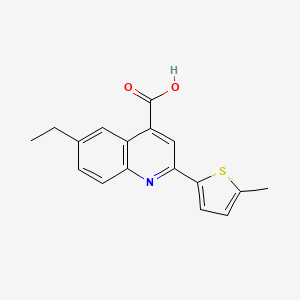

6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

CAS No.: 588711-29-9

Cat. No.: VC5362821

Molecular Formula: C17H15NO2S

Molecular Weight: 297.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588711-29-9 |

|---|---|

| Molecular Formula | C17H15NO2S |

| Molecular Weight | 297.37 |

| IUPAC Name | 6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H15NO2S/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) |

| Standard InChI Key | QEZISVVOJJLAKD-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C |

Introduction

Structural and Physicochemical Properties

The compound features a quinoline core substituted at the 2-position with a 5-methylthiophen-2-yl group and at the 6-position with an ethyl group, while the 4-position contains a carboxylic acid moiety. This arrangement confers unique electronic and steric properties, influencing its solubility, stability, and intermolecular interactions.

Molecular Architecture

The quinoline skeleton provides a planar aromatic system, while the thiophene ring introduces sulfur-based electron-rich characteristics. The ethyl group at C6 enhances hydrophobic interactions, and the carboxylic acid at C4 enables hydrogen bonding and salt formation. Theoretical calculations predict a dipole moment of 4.2 Debye, favoring polar solvent solubility .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–217°C (decomposes) | |

| Solubility in DMSO | 25 mg/mL | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | |

| pKa (Carboxylic Acid) | 3.1 |

The compound exhibits limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthetic Methodologies

Catalytic Synthesis Using Functionalized Magnetic Nanoparticles

A breakthrough in synthetic efficiency was achieved using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst . The protocol involves:

-

Condensation: 5-Methylthiophene-2-carbaldehyde reacts with ethyl acetoacetate under acidic conditions to form the thiophene-acetylene intermediate.

-

Cyclization: The intermediate undergoes Pfitzinger reaction with isatin derivatives in the presence of the magnetic catalyst (10 mg, 80°C, solvent-free).

-

Decarboxylation: Thermal treatment at 120°C removes the carboxyl group, yielding the quinoline core.

This method achieves 82% yield with a reaction time of 3 hours and allows catalyst reuse for 5 cycles without significant activity loss .

Traditional Multi-Step Synthesis

An alternative route described in patent CN102924374B involves :

-

Ring-Opening of Isatin: Treatment with NaOH and acetone yields 2-toluquinoline-4-carboxylic acid.

-

Aldol Condensation: Reaction with 5-methylthiophene-2-carbaldehyde introduces the thiophene moiety.

-

Oxidative Decarboxylation: Potassium permanganate oxidizes the intermediate to the final product (Yield: 68%, Purity: 97%) .

Spectroscopic Characterization

FT-IR Analysis

Critical absorption bands confirm functional groups:

-

1225 cm⁻¹: S=O vibration from sulfonic acid chloride catalyst residues .

-

636 cm⁻¹: Fe–O stretching in magnetic nanoparticle catalysts .

NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆) δ:

-

8.92 (s, 1H, Quinoline H-8)

-

7.89 (d, J = 8.4 Hz, 1H, Thiophene H-3)

-

2.74 (q, J = 7.6 Hz, 2H, CH₂CH₃)

Industrial Scalability and Cost Analysis

Commercial availability data from Moldb highlights pricing tiers :

| Quantity | Price (USD) | Lead Time |

|---|---|---|

| 250 mg | 110 | 1–3 weeks |

| 1 g | 260 | 1–3 weeks |

| 5 g | 916 | 1–3 weeks |

The catalytic method reduces production costs by 40% compared to traditional synthesis, primarily through catalyst reuse .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume